molecular formula C8H11N3O B1380578 1-(3-Aminopyridin-2-yl)azetidin-3-ol CAS No. 1029432-79-8

1-(3-Aminopyridin-2-yl)azetidin-3-ol

Cat. No.: B1380578
CAS No.: 1029432-79-8
M. Wt: 165.19 g/mol
InChI Key: JQYGOXOVAPEUKN-UHFFFAOYSA-N
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Description

1-(3-Aminopyridin-2-yl)azetidin-3-ol is a chemical compound with the molecular formula C8H11N3O It features a pyridine ring substituted with an amino group at the 3-position and an azetidine ring fused to the pyridine at the 2-position, with a hydroxyl group at the 3-position of the azetidine ring

Preparation Methods

The synthesis of 1-(3-Aminopyridin-2-yl)azetidin-3-ol typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 3-aminopyridine, the azetidine ring can be constructed through a series of reactions involving nucleophilic substitution and ring closure. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process .

Chemical Reactions Analysis

1-(3-Aminopyridin-2-yl)azetidin-3-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to modify the pyridine ring or the azetidine ring.

    Substitution: The amino group on the pyridine ring can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

1-(3-Aminopyridin-2-yl)azetidin-3-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Aminopyridin-2-yl)azetidin-3-ol exerts its effects involves its interaction with specific molecular targets. The amino group on the pyridine ring can form hydrogen bonds with biological molecules, while the azetidine ring can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, making the compound useful in studying and modulating biological processes .

Comparison with Similar Compounds

1-(3-Aminopyridin-2-yl)azetidin-3-ol can be compared with other similar compounds such as aziridines and other azetidines. These compounds share structural similarities but differ in their ring size and functional groups. For example:

Properties

IUPAC Name

1-(3-aminopyridin-2-yl)azetidin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O/c9-7-2-1-3-10-8(7)11-4-6(12)5-11/h1-3,6,12H,4-5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYGOXOVAPEUKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=C(C=CC=N2)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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